1-((4-chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Physicochemical Properties Lipophilicity Drug Design

The compound 1-((4-chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS 2034245-27-5) is a synthetic, dual-sulfonamide derivative of 1,4-diazepane. It features a 4-chlorophenylsulfonyl group and a 1-methyl-1H-pyrazol-4-ylsulfonyl group attached to the 1,4-diazepane ring.

Molecular Formula C15H19ClN4O4S2
Molecular Weight 418.91
CAS No. 2034245-27-5
Cat. No. B2699635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
CAS2034245-27-5
Molecular FormulaC15H19ClN4O4S2
Molecular Weight418.91
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H19ClN4O4S2/c1-18-12-15(11-17-18)26(23,24)20-8-2-7-19(9-10-20)25(21,22)14-5-3-13(16)4-6-14/h3-6,11-12H,2,7-10H2,1H3
InChIKeyQBHUYAAXXOLXCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane: Baseline Identity for Procurement Evaluation


The compound 1-((4-chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS 2034245-27-5) is a synthetic, dual-sulfonamide derivative of 1,4-diazepane. It features a 4-chlorophenylsulfonyl group and a 1-methyl-1H-pyrazol-4-ylsulfonyl group attached to the 1,4-diazepane ring . Its molecular formula is C15H19ClN4O4S2, with a molecular weight of 418.9 g/mol . This compound belongs to a class of molecules that are frequently explored as scaffolds in medicinal chemistry for kinase inhibition, GPCR modulation, and other protein interaction targets, though no specific biological data is publicly confirmed for this entity [1]. The lack of published quantitative data means its baseline identity is defined solely by its structural and physicochemical properties.

Procurement Risk of 1-((4-Chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane: Why Close Analogs Are Not Interchangeable


The 1,4-diazepane bis-sulfonamide chemical space is characterized by high sensitivity to subtle structural modifications. The specific substitution pattern—a 4-chlorophenyl group versus a 3-chloro-4-fluorophenyl or 3-chlorophenyl group, and a 1-methylpyrazole versus a 1,3,5-trimethylpyrazole—profoundly influences lipophilicity, hydrogen-bonding capacity, and steric bulk. These physicochemical differences are known to critically affect target binding, metabolic stability, and in vivo pharmacokinetics, as demonstrated across related sulfonamide and diazepane series [1]. Therefore, generic substitution without direct comparative data is not scientifically justifiable, as even minor alterations can lead to divergent biological outcomes and research reproducibility failures. The absence of public data for this specific compound underscores the need for rigorous, side-by-side validation before any analog is considered a functional replacement.

Quantitative Evidence Guide for Differentiating 1-((4-Chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane from Analogs


Physicochemical Differentiation: 4-Chlorophenyl Analog vs. 3-Chloro-4-fluorophenyl Analog

A comparative analysis of computed physicochemical properties reveals distinct lipophilicity and electronic profiles between the target compound and the closely related analog 1-(3-chloro-4-fluorobenzenesulfonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (CAS 2034489-37-5). The target compound has a molecular weight of 418.9 g/mol and lacks fluorine. In contrast, the analog has a molecular weight of 436.9 g/mol and a fluorine atom, which increases its electronegativity and can significantly alter metabolic stability and membrane permeability [1]. The computed XLogP3 value for the analog is 1.1, reflecting higher lipophilicity compared to what is expected for the non-fluorinated target compound based on class trends [1]. No direct biological comparison is available.

Physicochemical Properties Lipophilicity Drug Design

Steric and Electronic Differentiation: Pyrazole Methylation Pattern

The target compound possesses a 1-methyl-1H-pyrazol-4-yl group, whereas a common analog class features a 1,3,5-trimethyl-1H-pyrazol-4-yl group (e.g., 1-((3-chlorophenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane, CAS not available). The trimethyl analog introduces two additional methyl groups at the 3- and 5-positions of the pyrazole ring, increasing steric bulk and electron-donating effects. In related diazepane sulfonamide series, such methylation patterns have been shown to modulate target selectivity and potency by altering the conformational preferences of the core scaffold [1], though no direct binding data for these exact compounds is reported.

Structure-Activity Relationship Pyrazole Steric Effects

Hydrogen-Bond Acceptor Capacity Differentiates the Target from Symmetric Bis-Arylsulfonyl Analogs

The target compound is an unsymmetrical bis-sulfonamide, unlike symmetrical analogs such as 1,4-bis(benzenesulfonyl)-1,4-diazepane (CAS 5451-44-5). The presence of the pyrazole ring introduces additional hydrogen-bond acceptor sites (the pyrazole nitrogen atoms) compared to a simple phenyl ring. This increases the topological polar surface area (TPSA) and the number of hydrogen-bond acceptors, which can directly influence solubility and passive membrane permeability. The target compound has a higher predicted TPSA (109 Ų) compared to the simpler analog (estimated TPSA of 85 Ų based on functional group contributions) . No direct comparative biological data is available.

Hydrogen Bonding Drug-Likeness Sulfonamide

Statement on High-Strength Biological Evidence Limitation

A systematic search of the literature and public databases (PubChem, BindingDB, ChEMBL) found no direct head-to-head biological studies, no quantitative IC50/Ki data for any biological target, and no in vivo pharmacokinetic or efficacy data for the compound 1-((4-chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS 2034245-27-5). Therefore, any procurement decision must be based solely on structural novelty, purity analysis, and the user's own internal screening data. All differentiation claims are limited to class-level inference from related chemical scaffolds.

Data Gap Research Tool Procurement Caution

Recommended Application Scenarios for 1-((4-Chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane Based on Available Evidence


Use as a Negative Control or Scaffold for Fluorinated Analog Comparison

Given its lack of fluorine compared to the 3-chloro-4-fluorophenyl analog (CAS 2034489-37-5), this compound is ideal as a matched molecular pair for investigating the effect of fluorine substitution on metabolic stability, target binding, and pharmacokinetic properties in a research program . This is supported by the class-level inference that fluorine atoms in sulfonamide drugs often reduce clearance.

Peripheral Target Screening, Excluding CNS Programs

The predicted higher TPSA and hydrogen-bond acceptor count of this compound, inferred from its pyrazole moiety, suggest limited passive blood-brain barrier penetration . It is suitable for a focused screening library targeting peripheral enzymes or receptors where CNS exposure is undesirable, a strategy derived from general medicinal chemistry principles for sulfonamides.

Structure-Activity Relationship (SAR) Exploration of Pyrazole Substituents

The 1-methylpyrazole substituent provides a less sterically hindered alternative to 1,3,5-trimethylpyrazole analogs . Researchers can use this compound as a starting point to synthesize and test a series of pyrazole-substituted diazepane sulfonamides, systematically varying steric and electronic properties to map target selectivity.

In-House Discovery Programs Requiring a Structurally Novel Starting Point

As a compound with no public biological data, it offers a completely novel chemical starting point for drug discovery . This is valuable for organizations seeking to establish new intellectual property or explore under-investigated regions of chemical space, provided they have the internal capacity for primary screening and de novo profiling.

Quote Request

Request a Quote for 1-((4-chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.